

Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate CAS number

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Compound of Interest

Compound Name: Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate

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An In-Depth Technical Guide to **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate**, a key heterocyclic building block in modern medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.^[1] This guide delves into the compound's physicochemical properties, presents a detailed, mechanistically-grounded synthetic protocol, explores its versatile applications as a chemical intermediate, and outlines essential safety and handling procedures. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Core Compound Identification and Properties

Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate is a disubstituted 1,2,4-oxadiazole featuring two key functional groups that dictate its reactivity and utility. The chloromethyl group at the C3 position serves as a potent electrophilic site for nucleophilic substitution, enabling facile derivatization. The ethyl carboxylate group at the C5 position provides a handle for further modification, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling.

Physicochemical Data Summary

A compilation of the compound's essential properties is presented below for quick reference.

Property	Value	Source(s)
CAS Number	25977-19-9	[2]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₃	[2][3]
Molecular Weight	190.58 g/mol	[2]
IUPAC Name	ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate	[4]
Purity	Typically ≥95%	[2]
Canonical SMILES	CCOC(=O)C1=NC(=NO1)CCI	[3]
InChI Key	JIKCEFWHWIEUHQ-UHFFFAOYSA-N	[3]

Spectroscopic Profile

While specific spectra are dependent on experimental conditions, the structure of **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate** allows for the prediction of its key spectroscopic features, which are crucial for its characterization.

- ¹H-NMR:** The proton NMR spectrum is expected to show a triplet-quartet pattern characteristic of an ethyl group (~1.4 ppm and ~4.5 ppm, respectively). A sharp singlet corresponding to the two protons of the chloromethyl group (CH₂Cl) would likely appear downfield, typically in the range of 4.7-5.0 ppm.
- ¹³C-NMR:** The carbon spectrum will display distinct signals for the ethyl group carbons (~14 ppm and ~63 ppm), the chloromethyl carbon (~35-40 ppm), and the carbonyl carbon of the ester (~158-162 ppm). The two carbons of the oxadiazole ring will appear in the aromatic region, typically between 165 and 175 ppm.
- Mass Spectrometry (MS):** The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio). The monoisotopic mass is 190.01453 Da.[3]

- Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch from the ester at $\sim 1750\text{--}1770\text{ cm}^{-1}$, C-O stretches, and C=N stretches associated with the oxadiazole ring.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved via the cyclization of an N-acyl-amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride. [1]

The following protocol describes a robust and validated pathway for the synthesis of **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate**.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 2-amino-2-(hydroxyimino)acetate (Ethyl Oxalamidrazonate)

- To a stirred solution of ethyl cyanoformate in ethanol, add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium hydroxide) at 0-5 °C.
- Maintain the temperature and stir the reaction mixture for 4-6 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amidoxime intermediate.

Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring

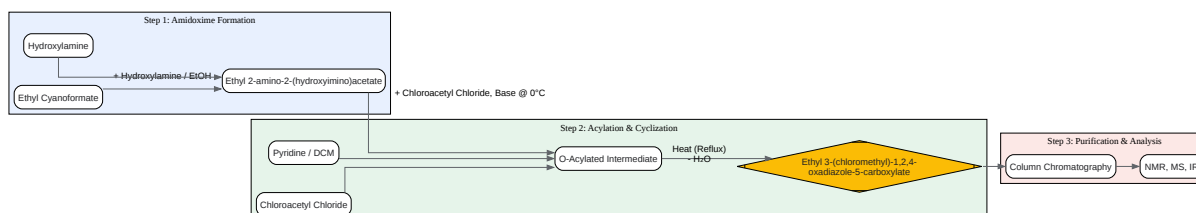
- Dissolve the ethyl 2-amino-2-(hydroxyimino)acetate from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), containing a non-nucleophilic base (e.g., pyridine or triethylamine).

- Cool the mixture to 0 °C in an ice bath.
- Add chloroacetyl chloride dropwise to the stirred solution. The base is critical here to neutralize the HCl byproduct generated during the acylation reaction, preventing protonation of the starting materials and promoting the reaction forward.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. This step forms the O-acylated intermediate.
- Heat the reaction mixture to reflux (typically 40-60 °C depending on the solvent) for 2-4 hours to induce thermal cyclization with the elimination of water. This is the key ring-closing step.
- Cool the mixture, wash with water and brine, and dry the organic layer.
- Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate**.

Step 3: Final Characterization

- Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy, comparing the obtained data with the expected profiles described in Section 1.2.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate**.

Applications in Research and Drug Discovery

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, which allows for the systematic construction of compound libraries for screening in drug discovery and materials science.^[5]

Role as a Versatile Chemical Intermediate

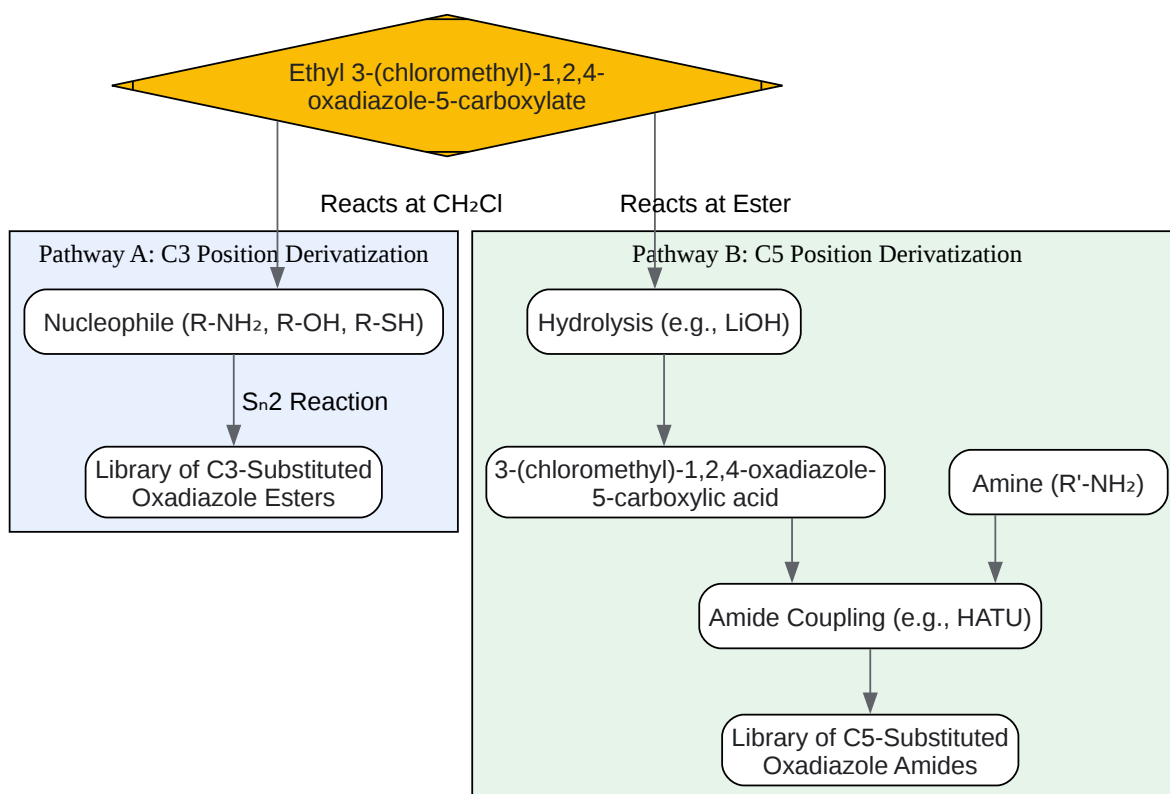
- **Nucleophilic Substitution at the Chloromethyl Group:** The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (Nu⁻). This reaction is the primary method for introducing diversity.
 - **Examples of Nucleophiles:** Alcohols (R-OH), thiols (R-SH), amines (R-NH₂), and carbanions can be used to generate ethers, thioethers, secondary/tertiary amines, and

extended carbon chains, respectively.

- Modification of the Ethyl Ester: The ester group can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid is a key intermediate for:
 - Amide Coupling: Using standard coupling reagents (e.g., HATU, EDC/HOBt), the carboxylic acid can be coupled with a diverse array of primary or secondary amines to form a stable amide library.

This dual reactivity allows for a combinatorial approach to generating novel chemical entities based on the 1,2,4-oxadiazole scaffold.

Derivatization Strategy Diagram



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Caption: Derivatization pathways for the title compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

- GHS Pictogram: GHS07 (Harmful/Irritant)[6]
- Signal Word: Warning[2][6]
- Hazard Statements:
 - H302: Harmful if swallowed[2][6]
 - H315: Causes skin irritation[2]
 - H319: Causes serious eye irritation[2]
 - H332: Harmful if inhaled[6]
 - H335: May cause respiratory irritation[2]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[6]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Conclusion

Ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate is a high-value chemical intermediate whose strategic importance is rooted in the privileged structure of the 1,2,4-oxadiazole core and the versatile reactivity of its chloromethyl and ethyl ester functional groups. A thorough understanding of its synthesis, properties, and reactivity allows researchers to leverage this

building block for the efficient development of novel molecules with potential applications across the spectrum of chemical and biological sciences.

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